N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
CAS No.: 688061-73-6
Cat. No.: VC6396915
Molecular Formula: C35H40N4O7S
Molecular Weight: 660.79
* For research use only. Not for human or veterinary use.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide - 688061-73-6](/images/structure/VC6396915.png)
Specification
CAS No. | 688061-73-6 |
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Molecular Formula | C35H40N4O7S |
Molecular Weight | 660.79 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Standard InChI | InChI=1S/C35H40N4O7S/c1-4-23-9-12-25(13-10-23)37-33(41)21-47-35-38-27-20-31-30(45-22-46-31)19-26(27)34(42)39(35)17-7-5-6-8-32(40)36-16-15-24-11-14-28(43-2)29(18-24)44-3/h9-14,18-20H,4-8,15-17,21-22H2,1-3H3,(H,36,40)(H,37,41) |
Standard InChI Key | RTTDIJFBDIAUIA-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Quinazolinone Architecture
The compound’s central scaffold is a 8-oxo-2H,7H,8H-[1, dioxolo[4,5-g]quinazoline system. The quinazolinone core is characterized by a fused bicyclic structure comprising a pyrimidine ring (positions 1–4) and a benzene ring (positions 5–10), with a dioxolo group at positions 4 and 5 (Figure 1) . The 8-oxo group at position 8 introduces a ketone functionality, a common feature in bioactive quinazolinones that enhances hydrogen-bonding interactions with biological targets .
Substituent Analysis
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Sulfanyl-Carbamoyl Branch: At position 6 of the quinazolinone, a sulfanyl (-S-) linker connects a carbamoyl-methyl group. The carbamoyl moiety is further substituted with a 4-ethylphenyl group, contributing hydrophobicity and potential π-π stacking interactions.
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Hexanamide Side Chain: Position 7 of the quinazolinone is linked to a hexanamide chain terminating in a N-[2-(3,4-dimethoxyphenyl)ethyl] group. The dimethoxy groups on the phenyl ring enhance solubility and modulate electronic properties, while the ethyl spacer balances flexibility and steric bulk .
Physicochemical Properties
Based on analogs such as K284-5823 (C31H40N4O7S, MW 612.75) and PubChem CID 46370018 (MW 606.6) , the target compound likely exhibits:
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Molecular Formula: C34H43N5O7S (estimated MW ~665.8 g/mol)
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logP: ~3.2–3.5, indicating moderate lipophilicity suitable for membrane permeability
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Hydrogen Bond Donors/Acceptors: 2 donors and 12 acceptors, aligning with Lipinski’s rule of five for drug-likeness
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized through a convergent approach:
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Quinazolinone Core Construction:
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Sulfanyl-Carbamoyl Side Chain Installation:
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Thiolation at position 6 via nucleophilic substitution with 2-[(4-ethylphenyl)carbamoyl]ethanethiol.
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Carbamoyl group introduction through reaction of 4-ethylphenyl isocyanate with 2-mercaptoethylamine.
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Hexanamide Side Chain Coupling:
Spectral Characterization
Key analytical data from analogs suggest:
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¹H NMR:
Comparative Analysis with Structural Analogs
The replacement of K284-5823’s butylamino group with a 4-ethylphenyl carbamoyl enhances aromatic stacking potential, possibly improving target selectivity . Conversely, the absence of a furan ring (vs. CID 46370018) reduces polarity, favoring blood-brain barrier penetration .
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